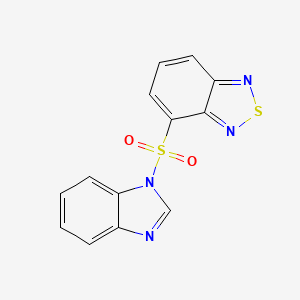![molecular formula C15H20N4O2S B5286625 2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B5286625.png)
2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound featuring a triazole ring, a cyclopentyl group, and a furylmethyl group
Métodos De Preparación
The synthesis of 2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The cyclopentyl and furylmethyl groups are then introduced through substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The furylmethyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives, such as fluconazole and voriconazole, which are used as antifungal agents. Compared to these compounds, 2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE may offer unique properties due to the presence of the cyclopentyl and furylmethyl groups, which can influence its biological activity and chemical reactivity.
Propiedades
IUPAC Name |
2-[(5-cyclopentyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-19-14(11-5-2-3-6-11)17-18-15(19)22-10-13(20)16-9-12-7-4-8-21-12/h4,7-8,11H,2-3,5-6,9-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSFJWDDGVPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4S)-4-[4-(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}phenyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5286543.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5286547.png)
![5-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol](/img/structure/B5286552.png)

![N-(3-acetylphenyl)-4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5286573.png)
![2-[(2-ethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5286583.png)
![N-[2-(methylamino)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5286587.png)
![1-[2-(1H-imidazol-1-yl)benzyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5286595.png)
![4-{[(6Z)-2-Cyclohexyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5286603.png)
![2,3,3,3-tetrafluoro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5286614.png)

![7-(1-benzothien-3-yl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5286630.png)
![(2S,4S,5R)-5-(4-chlorophenyl)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5286631.png)
![7-[(2,6-difluorophenyl)sulfonyl]-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5286639.png)
